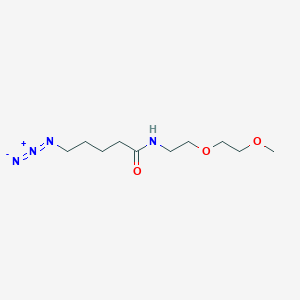
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is an organic compound with a complex structure that includes an azido group, a methoxyethoxy group, and a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide typically involves multiple steps. One common method includes the conversion of an appropriate alcohol to an azide using a reagent such as sodium azide. This process can be facilitated by the Appel reaction or Mitsunobu reaction, which are well-known methods for introducing azido groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can form covalent bonds with various biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Azido-2-(2-methoxyethoxy)ethane: Shares the azido and methoxyethoxy groups but has a simpler structure.
5-Azido-N-(2-methoxyethyl)pentanamide: Similar backbone but lacks the additional methoxyethoxy group.
Uniqueness
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H20N4O3 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
5-azido-N-[2-(2-methoxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C10H20N4O3/c1-16-8-9-17-7-6-12-10(15)4-2-3-5-13-14-11/h2-9H2,1H3,(H,12,15) |
Clave InChI |
OPGQJRBKRKONKL-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCNC(=O)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)



![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)

![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)

![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
